molecular formula C9H17NO3 B8485350 N-(2,2-Dimethoxyethyl)-N,2-dimethylprop-2-enamide CAS No. 95984-81-9

N-(2,2-Dimethoxyethyl)-N,2-dimethylprop-2-enamide

Cat. No. B8485350
M. Wt: 187.24 g/mol
InChI Key: CGXDTHRBJUVBTA-UHFFFAOYSA-N
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Patent
US04866151

Procedure details

Using the above procedure, a methacrylamide monomer was prepared from 23.23 g methacryloyl chloride, 24.53 g N-methylaminoacetaldehyde dimethyl acetal, 42 g NaOH (20% aqueous solution), and 90 ml methylene chloride.
Quantity
23.23 g
Type
reactant
Reaction Step One
Quantity
24.53 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH3:7][O:8][CH:9]([O:13][CH3:14])[CH2:10][NH:11][CH3:12].[OH-].[Na+]>C(Cl)Cl>[CH3:7][O:8][CH:9]([O:13][CH3:14])[CH2:10][N:11]([CH3:12])[C:1](=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
23.23 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
24.53 g
Type
reactant
Smiles
COC(CNC)OC
Name
Quantity
42 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C(C(=C)C)=O)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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